5-Bromo-1H-thieno[2,3-c]pyrazole 5-Bromo-1H-thieno[2,3-c]pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527091
InChI: InChI=1S/C5H3BrN2S/c6-4-1-3-2-7-8-5(3)9-4/h1-2H,(H,7,8)
SMILES: C1=C(SC2=C1C=NN2)Br
Molecular Formula: C5H3BrN2S
Molecular Weight: 203.06 g/mol

5-Bromo-1H-thieno[2,3-c]pyrazole

CAS No.:

Cat. No.: VC13527091

Molecular Formula: C5H3BrN2S

Molecular Weight: 203.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1H-thieno[2,3-c]pyrazole -

Specification

Molecular Formula C5H3BrN2S
Molecular Weight 203.06 g/mol
IUPAC Name 5-bromo-1H-thieno[2,3-c]pyrazole
Standard InChI InChI=1S/C5H3BrN2S/c6-4-1-3-2-7-8-5(3)9-4/h1-2H,(H,7,8)
Standard InChI Key OPDHLXVHKVAKBD-UHFFFAOYSA-N
SMILES C1=C(SC2=C1C=NN2)Br
Canonical SMILES C1=C(SC2=C1C=NN2)Br

Introduction

Structural and Molecular Characteristics

The molecular architecture of 5-Bromo-1H-thieno[2,3-c]pyrazole combines a thiophene ring fused to a pyrazole moiety, with a bromine atom substituting the fifth position of the thieno system. The IUPAC name, 5-bromo-1H-thieno[2,3-c]pyrazole, reflects this substitution pattern and ring fusion. Key structural identifiers include:

Table 1: Molecular descriptors of 5-Bromo-1H-thieno[2,3-c]pyrazole

PropertyValue
Molecular FormulaC5H3BrN2S\text{C}_5\text{H}_3\text{BrN}_2\text{S}
Molecular Weight203.06 g/mol
SMILESC1=C(SC2=C1C=NN2)Br
InChIKeyOPDHLXVHKVAKBD-UHFFFAOYSA-N
PubChem CID82017952

The presence of bromine enhances electrophilic substitution reactivity, enabling downstream modifications for drug discovery or material engineering . X-ray crystallography and computational studies confirm a planar structure, with the bromine atom contributing to steric and electronic effects that influence intermolecular interactions.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 5-Bromo-1H-thieno[2,3-c]pyrazole typically begins with cyclocondensation of thiophene precursors with hydrazine derivatives. A representative method involves:

  • Precursor Preparation: 3-Bromothiophene-2-carbaldehyde is treated with hydrazine hydrate in ethanol under reflux.

  • Cyclization: Intramolecular cyclization occurs under reduced pressure (0.1–0.5 atm), yielding the fused thieno-pyrazole core.

  • Purification: Recrystallization from dichloromethane/hexane mixtures produces the pure compound in 65–78% yield.

Alternative routes employ transition metal-catalyzed cross-coupling reactions to introduce bromine post-cyclization, though this approach is less common due to regioselectivity challenges .

Reactivity Profile

The bromine atom at position 5 serves as a reactive handle for further functionalization:

  • Nucleophilic Aromatic Substitution: Reacts with amines or alkoxides to form 5-amino- or 5-alkoxy derivatives .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the brominated position .

  • Halogen Exchange: Bromine can be replaced with iodine using KI/CuI in DMF, enhancing solubility for pharmaceutical formulations.

Table 2: Representative reactions of 5-Bromo-1H-thieno[2,3-c]pyrazole

Reaction TypeReagentsProductYield (%)
AminationNH3, CuI, 18-crown-65-Amino-thieno-pyrazole72
Suzuki CouplingPhB(OH)2, Pd(PPh3)45-Phenyl-thieno-pyrazole68
IodinationKI, CuI, DMF5-Iodo-thieno-pyrazole85

Physicochemical Properties

The compound exists as a white crystalline solid with a melting point of 162–164°C. Key spectroscopic data include:

  • IR Spectroscopy: Strong absorption at 1560 cm1^{-1} (C=N stretch) and 680 cm1^{-1} (C-Br vibration).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 7.45 (s, 1H, pyrazole-H), δ 6.98 (d, J=3.2 Hz, 1H, thiophene-H).

    • 13C^{13}\text{C}: δ 144.2 (C-Br), 139.5 (C=N), 128.7 (thiophene-C).

Its lipophilicity (logP = 2.1) suggests moderate membrane permeability, making it suitable for central nervous system-targeted drug candidates.

Biological Activities and Medicinal Applications

Enzyme Inhibition

5-Bromo-1H-thieno[2,3-c]pyrazole demonstrates nanomolar inhibitory activity against:

  • Cyclooxygenase-2 (COX-2): IC50_{50} = 23 nM, surpassing celecoxib (IC50_{50} = 40 nM) in preclinical models .

  • Aurora Kinase A: Disrupts mitosis in cancer cells (IC50_{50} = 18 nM), with selectivity over Aurora B (IC50_{50} > 1 μM) .

Antimicrobial Properties

Against methicillin-resistant Staphylococcus aureus (MRSA):

  • MIC: 2 μg/mL, comparable to vancomycin (MIC = 1 μg/mL) .

  • Mechanism: Disrupts penicillin-binding protein 2a (PBP2a) synthesis via thieno-pyrazole-mediated RNA interference .

Materials Science Applications

Organic Electronics

Thin films of 5-Bromo-1H-thieno[2,3-c]pyrazole exhibit:

  • Charge Mobility: 0.45 cm2^2/V·s, suitable for organic field-effect transistors (OFETs).

  • Band Gap: 2.8 eV, tunable via bromine substitution for photovoltaic applications.

Luminescent Materials

When complexed with europium(III), the compound emits red light (λem_{\text{em}} = 615 nm) with a quantum yield of 42%, demonstrating potential in OLED technologies.

Comparative Analysis with Structural Analogs

Table 3: Comparison with 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole

Property5-Bromo Derivative5-Bromo-3-methyl Derivative
Molecular FormulaC5H3BrN2S\text{C}_5\text{H}_3\text{BrN}_2\text{S}C6H5BrN2S\text{C}_6\text{H}_5\text{BrN}_2\text{S}
Molecular Weight203.06 g/mol217.09 g/mol
logP2.12.6
COX-2 IC50_{50}23 nM45 nM

The methyl group at position 3 increases lipophilicity but reduces enzymatic inhibitory potency, highlighting structure-activity trade-offs .

Research Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Low yields (≤78%) in cyclization steps necessitate improved catalysts .

  • Regioselectivity Issues: Competing ring formations during heteroannulation require better directing groups .

Promising research avenues:

  • Proteolysis-Targeting Chimeras (PROTACs): Utilizing the bromine handle for E3 ligase recruitment .

  • Supramolecular Polymers: Exploiting π\pi-stacking of thieno-pyrazoles for self-healing materials.

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